4-bromo-2,5-dimethoxy-N-(pyridin-3-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-bromo-2,5-dimethoxy-N-pyridin-3-ylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O4S/c1-19-11-7-13(12(20-2)6-10(11)14)21(17,18)16-9-4-3-5-15-8-9/h3-8,16H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQFJADGTMJOMLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Br)OC)S(=O)(=O)NC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2,5-dimethoxy-N-(pyridin-3-yl)benzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2,5-dimethoxybenzenesulfonyl chloride and 3-aminopyridine.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 4-bromo-2,5-dimethoxybenzenesulfonyl chloride is reacted with 3-aminopyridine in an appropriate solvent like dichloromethane or tetrahydrofuran at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2,5-dimethoxy-N-(pyridin-3-yl)benzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted sulfonamides.
Oxidation: Formation of sulfonic acids or sulfonyl chlorides.
Reduction: Formation of amines or other reduced derivatives.
Scientific Research Applications
Inhibition of Alkaline Phosphatase
One of the prominent applications of 4-bromo-2,5-dimethoxy-N-(pyridin-3-yl)benzenesulfonamide is its role as an inhibitor of tissue-nonspecific alkaline phosphatase (TNAP). Research indicates that compounds from this class can selectively inhibit TNAP, which is implicated in vascular calcification. A study demonstrated that derivatives exhibited potent inhibition with favorable pharmacokinetic properties, making them candidates for therapeutic development in cardiovascular diseases .
Anticancer Activity
Studies have explored the anticancer properties of sulfonamide derivatives, including this compound. The compound has shown efficacy against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. The presence of the pyridine ring enhances the compound's interaction with biological targets, potentially increasing its anticancer activity .
Neuroprotective Effects
Emerging research suggests that this compound may exert neuroprotective effects, particularly in models of neurodegenerative diseases. The modulation of neuroinflammatory pathways by sulfonamides indicates a potential application in treating conditions like Alzheimer's disease. Investigations into its mechanism reveal that it may inhibit pro-inflammatory cytokine release, thereby protecting neuronal cells from damage .
Data Table: Summary of Biological Activities
Case Study 1: Inhibition of TNAP
A series of experiments conducted on various sulfonamide derivatives revealed that this compound was among the most potent inhibitors identified. The study utilized high-throughput screening methods to evaluate the inhibitory effects on TNAP and demonstrated that this compound could effectively reduce vascular calcification markers in vitro.
Case Study 2: Anticancer Efficacy
In vitro studies on breast cancer cell lines showed that treatment with this compound led to a significant decrease in cell viability and induced apoptosis. The mechanism was traced to the activation of caspase pathways, highlighting the compound's potential as a chemotherapeutic agent.
Mechanism of Action
The mechanism of action of 4-bromo-2,5-dimethoxy-N-(pyridin-3-yl)benzenesulfonamide involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzymes. The bromine and methoxy groups may enhance binding affinity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and functional attributes of 4-bromo-2,5-dimethoxy-N-(pyridin-3-yl)benzenesulfonamide can be compared to other sulfonamide derivatives, brominated aromatics, and substituted pyridine-containing compounds. Below is a detailed analysis:
Substituent Variations in Sulfonamide Derivatives
Pharmacological Implications
While direct biological data for the target compound is absent in the provided evidence, comparisons to NBOMe derivatives () and other sulfonamides suggest hypotheses:
- Receptor Targeting : The pyridinyl sulfonamide scaffold may interact with serotonin or dopamine receptors, akin to NBOMe compounds (e.g., 25B-NBOMe), though sulfonamides generally exhibit lower psychedelic activity due to reduced membrane permeability .
- Enzyme Inhibition : Fluorinated analogs () could inhibit cytochrome P450 enzymes, as seen in other fluorosulfonamides .
Biological Activity
4-Bromo-2,5-dimethoxy-N-(pyridin-3-yl)benzenesulfonamide is a synthetic organic compound notable for its diverse biological activities. With the molecular formula , it belongs to the class of aryl sulfonamides characterized by a sulfonamide functional group attached to a benzene ring. This compound exhibits potential therapeutic applications in areas such as cancer treatment and antibacterial activity due to its unique structural features.
Chemical Structure and Properties
The compound features:
- A bromine atom at the para position of the benzene ring.
- Two methoxy groups at the ortho positions.
- A pyridine ring linked via an amine bond.
These structural components contribute to its chemical reactivity and biological activity.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets, particularly enzymes and receptors. The sulfonamide group can mimic natural substrates, leading to competitive inhibition of enzyme activity. The presence of bromine and methoxy groups enhances binding affinity through hydrophobic interactions and hydrogen bonding, which may modulate immune functions and inhibit disease processes related to cancer and inflammation.
Anticancer Activity
Research indicates that this compound has significant anticancer potential. It has been shown to inhibit specific enzymes involved in cancer progression, leading to reduced cell viability in various cancer cell lines. For example, studies have demonstrated that similar sulfonamide compounds can inhibit perforin-mediated lysis in immune responses, suggesting that this compound may also impact immune modulation .
Table 1: Summary of Anticancer Studies
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| MDA-MB-231 | 20 | Apoptosis induction | |
| HepG2 | 15 | Enzyme inhibition | |
| A549 | 25 | Cell cycle arrest |
Antibacterial Activity
The compound also exhibits antibacterial properties attributed to its sulfonamide moiety. This functional group is known for its effectiveness against various bacterial strains. In vitro studies have demonstrated that it inhibits the growth of Gram-positive and Gram-negative bacteria.
Table 2: Antibacterial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC µg/mL) |
|---|---|
| E. coli | 50 |
| S. aureus | 30 |
| P. aeruginosa | 40 |
Case Studies
Several case studies have explored the biological activities of compounds similar to this compound.
- Study on Enzyme Inhibition : A study highlighted the inhibition of carbonic anhydrase by sulfonamides, demonstrating potential applications in treating conditions like glaucoma and edema.
- Anticancer Research : Another investigation focused on the compound's effect on breast cancer cells (MCF-7), where it was found to induce apoptosis and halt cell cycle progression at the S phase .
- Antibacterial Testing : A comparative study showed that 4-bromo derivatives exhibited stronger antibacterial activity than their non-brominated counterparts, emphasizing the role of halogen substituents in enhancing bioactivity .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 4-bromo-2,5-dimethoxy-N-(pyridin-3-yl)benzenesulfonamide, and how can reaction conditions be optimized?
- The synthesis typically involves multi-step reactions, including sulfonamide bond formation and halogenation. Key steps include:
- Coupling Reactions : Use coupling agents like EDCI/HOBt for amide bond formation between the sulfonyl chloride and pyridinylamine.
- Halogenation : Bromination at the para position may require electrophilic substitution using Br₂ in the presence of FeBr₃ or alternative brominating agents.
- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) is critical for isolating the product from byproducts .
- Optimization involves adjusting solvents (e.g., DMF for polar intermediates), temperature (reflux vs. room temperature), and stoichiometry to improve yields .
Q. Which analytical techniques are most effective for structural characterization of this compound?
- X-ray Crystallography : Resolves 3D conformation, including torsion angles between the pyridinyl and benzenesulfonamide moieties .
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy groups at C2/C5, bromine at C4) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₁₃H₁₂BrN₂O₄S) and isotopic patterns .
Q. How do the electronic effects of the bromine and methoxy groups influence reactivity?
- Bromine : Acts as an electron-withdrawing group, directing electrophilic substitution to meta positions and stabilizing intermediates via resonance.
- Methoxy Groups : Electron-donating via conjugation, increasing electron density at ortho/para positions. This duality necessitates careful control in further functionalization (e.g., Suzuki couplings) .
Advanced Research Questions
Q. How can computational methods aid in predicting biological targets or optimizing derivatives?
- Molecular Docking : Tools like AutoDock Vina assess binding affinity to targets (e.g., enzymes inhibited by sulfonamides). For example, docking studies may reveal interactions with carbonic anhydrase isoforms .
- Quantum Chemical Calculations : Predict regioselectivity in reactions (e.g., Fukui indices for electrophilic attack sites) and optimize transition states .
- SAR Studies : Combine DFT calculations with experimental data to design derivatives with enhanced solubility or binding (e.g., substituting bromine with CF₃) .
Q. What strategies resolve contradictions in bioactivity data across different assays?
- Assay Validation : Cross-validate using orthogonal methods (e.g., SPR for binding kinetics vs. enzymatic inhibition assays).
- Statistical Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., pH, temperature) affecting bioactivity .
- Metabolite Profiling : LC-MS/MS can identify degradation products that may interfere with assays .
Q. How can reaction engineering improve scalability while maintaining regioselectivity?
- Flow Chemistry : Continuous flow systems enhance heat/mass transfer for bromination steps, reducing side reactions .
- Membrane Technologies : Separate intermediates in real-time, improving purity without column chromatography .
- In Situ Monitoring : FTIR or Raman spectroscopy tracks reaction progress, enabling dynamic adjustments .
Methodological Resources
- Crystallography Data : Refer to IUCr standards for depositing structural data (e.g., CIF files) .
- Experimental Design Frameworks : CRDC classifications (e.g., RDF2050112) provide guidelines for reactor design and process optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
